![molecular formula C7H5I2NO2 B1265519 4-Amino-3,5-diiodobenzoic acid CAS No. 2122-61-4](/img/structure/B1265519.png)
4-Amino-3,5-diiodobenzoic acid
Overview
Description
4-Amino-3,5-diiodobenzoic acid is a useful benzoic acid compound . It has a molecular formula of C7H5I2NO2 and a molecular weight of 388.93 .
Synthesis Analysis
4-Amino-3,5-diiodobenzoic acid is a very useful substituted benzene compound for use as a building block in synthesis. The carboxylic acid and amine functionalities can be used to form linkages through nucleophile-electrophile coupling and the iodides may be used as functional sites for cross-coupling transformations .Molecular Structure Analysis
The molecular formula of 4-Amino-3,5-diiodobenzoic acid is C7H5I2NO2 . Its average mass is 388.929 Da and its monoisotopic mass is 388.840942 Da .Chemical Reactions Analysis
The carboxylic acid and amine functionalities of 4-Amino-3,5-diiodobenzoic acid can be used to form linkages through nucleophile-electrophile coupling and the iodides may be used as functional sites for cross-coupling transformations .Scientific Research Applications
Pharmaceuticals: Radiopaque Material Synthesis
In the pharmaceutical industry, this compound is used to synthesize additives for Tecoflex polymers to create radiopaque materials . These materials are crucial in medical imaging, as they help in visualizing implants and devices within the body during X-ray examinations.
Material Science: Coordination Polymers
The compound plays a role in material science by forming coordination polymers with metals. These polymers have potential applications in catalysis, gas storage, and as molecular magnets due to their unique structural properties .
Safety And Hazards
properties
IUPAC Name |
4-amino-3,5-diiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVPMWCUMEVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175449 | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-diiodobenzoic acid | |
CAS RN |
2122-61-4 | |
Record name | 4-Amino-3,5-diiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2122-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-diiodobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-diiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Amino-3,5-diiodobenzoic acid contribute to the formation of coordination polymers?
A1: 4-Amino-3,5-diiodobenzoic acid acts as a versatile building block in the construction of coordination polymers. The presence of both carboxylic acid and amine groups within its structure allows it to act as a bridging ligand, coordinating to metal centers through multiple points. [] This bridging ability, coupled with the potential for hydrogen and halogen bonding interactions, facilitates the assembly of intricate network structures within the coordination polymers. [] The research highlights the significance of these intermolecular forces, specifically hydrogen and iodine bonding, in stabilizing the final two-dimensional grid-like structure of the coordination polymer. []
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